

# Independent Verification of B026's IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | B026      |           |
| Cat. No.:            | B15142409 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the IC50 values for the p300/CBP histone acetyltransferase (HAT) inhibitor, **B026**. While independent verification of its IC50 values is not available in the reviewed literature, this document presents the originally published data alongside that of other known p300/CBP inhibitors, A-485 and CCS1477, to offer a comparative context.

# Comparative Analysis of p300/CBP Inhibitor IC50 Values

The potency of **B026**, as reported in the primary literature, is presented below in comparison to other selective p300/CBP inhibitors. It is important to note that the IC50 values for **B026** have been sourced from the original publication by Yang et al. (2020) and have not been independently verified in other peer-reviewed studies found to date.[1][2][3][4][5] The data for the alternative compounds, A-485 and CCS1477, are included to provide a broader perspective on the potency of inhibitors targeting the p300/CBP histone acetyltransferases.



| Compound | Target   | IC50 (nM)       | Reference       |
|----------|----------|-----------------|-----------------|
| B026     | p300     | 1.8             | [1][2][3][4][5] |
| СВР      | 9.5      | [1][2][3][4][5] |                 |
| A-485    | p300     | 9.8             | [6][7][8]       |
| СВР      | 2.6      | [6][7][8]       |                 |
| CCS1477  | p300     | 1.3 (Kd)        | [9][10][11]     |
| СВР      | 1.7 (Kd) | [9][10][11]     |                 |

Note: The values for CCS1477 are presented as dissociation constants (Kd), which are indicative of binding affinity.

## Understanding the p300/CBP Signaling Pathway

The p300/CBP proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression. They possess histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and the initiation of transcription. The inhibition of p300/CBP HAT activity by small molecules like **B026** can thus modulate the expression of genes involved in cell proliferation and survival, making them attractive targets for cancer therapy.





Click to download full resolution via product page

Caption: p300/CBP Signaling Pathway and Inhibition by B026.

# Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay for IC50 Determination

The following protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the in vitro potency of enzyme inhibitors. This protocol is a representative methodology that could be employed for the independent verification of **B026**'s IC50 values.

#### Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 peptide (biotinylated)
- Acetyl-Coenzyme A (Acetyl-CoA)
- TR-FRET donor (e.g., Europium-labeled anti-acetylated lysine antibody)
- TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)



- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
- B026 and other control compounds
- 384-well low-volume microplates
- TR-FRET compatible microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of B026 and control compounds in DMSO.
   Further dilute the compounds in assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Prepare a solution of the p300 or CBP enzyme and the biotinylated histone H3 peptide in the assay buffer.
- Reaction Initiation: In a 384-well plate, add the diluted compounds, followed by the enzyme/substrate mixture. Initiate the enzymatic reaction by adding Acetyl-CoA.
- Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), allowing for the enzymatic acetylation of the histone peptide.
- Detection: Stop the reaction and add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor). Incubate in the dark to allow for binding.
- Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths (donor and acceptor).
- Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a fourparameter logistic equation.





Click to download full resolution via product page

Caption: Experimental Workflow for IC50 Determination using TR-FRET.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Item Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors figshare Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. cellcentric.com [cellcentric.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Verification of B026's IC50 Values: A
  Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15142409#independent-verification-of-b026-s-ic50-values]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com